molecular formula C7H8O3 B6190400 3-oxobicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2648965-85-7

3-oxobicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B6190400
CAS RN: 2648965-85-7
M. Wt: 140.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxobicyclo[2.1.1]hexane-1-carboxylic acid, also known as 3-oxo-BCH, is an organic compound used in a variety of scientific and industrial applications. It is a cyclic dicarboxylic acid, and is a component of many natural and synthetic polymers. It is a versatile compound, with a wide range of uses in a variety of scientific fields, including synthetic chemistry, biochemistry, and analytical chemistry.

Mechanism of Action

The mechanism of action of 3-oxobicyclo[2.1.1]hexane-1-carboxylic acid is not completely understood. However, it is believed that the reaction of this compound with a nucleophile results in the formation of a carbanion, which is then attacked by the nucleophile. This reaction is believed to be catalyzed by the presence of a base, such as an alkali metal or an alkoxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of inflammatory compounds in the body. In addition, this compound has been shown to have a protective effect against oxidative stress, and has been shown to have anti-cancer activity in some cell lines.

Advantages and Limitations for Lab Experiments

3-oxobicyclo[2.1.1]hexane-1-carboxylic acid has several advantages for use in laboratory experiments. It is relatively stable, and can be stored at room temperature for long periods of time. In addition, it is a relatively inexpensive compound, and is readily available from chemical suppliers. However, it can be difficult to purify, and is sensitive to moisture, light, and heat.

Future Directions

The potential applications of 3-oxobicyclo[2.1.1]hexane-1-carboxylic acid are numerous, and its use in research is likely to expand in the future. Possible future directions include the development of new synthetic methods for the production of this compound, the development of new methods for its purification, and the exploration of its potential therapeutic applications. In addition, further research into the biochemical and physiological effects of this compound is needed to better understand its potential uses in medicine and industry.

Synthesis Methods

3-oxobicyclo[2.1.1]hexane-1-carboxylic acid can be synthesized from the reaction of cyclohexanone and formic acid. This reaction takes place in the presence of a catalyst, such as zinc chloride, and produces a mixture of this compound and cyclohexanone carboxylic acid. The mixture can then be purified by recrystallization. Other methods of synthesis include the reaction of cyclohexanone with maleic anhydride, and the reaction of cyclohexanone with acetic anhydride.

Scientific Research Applications

3-oxobicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of applications in scientific research. It is used as a starting material in the synthesis of many organic compounds, including amides, esters, and amines. It is also used as a reagent in the synthesis of peptides and peptidomimetics. In addition, this compound has been used as a catalyst in organic reactions, such as the synthesis of 1,2-diols. It has also been used in the synthesis of heterocyclic compounds, such as quinolines and indoles.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxobicyclo[2.1.1]hexane-1-carboxylic acid involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of sodium hydroxide to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is reduced with sodium borohydride to form the corresponding alcohol.", "Step 3: The alcohol is oxidized with sodium chlorite to form the corresponding ketone.", "Step 4: The ketone is treated with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 5: The hydrochloride salt is treated with sodium bicarbonate to form the free acid.", "Step 6: The free acid is extracted with ethyl acetate and the organic layer is washed with water and dried over sodium sulfate.", "Step 7: The solvent is removed under reduced pressure to obtain 3-oxobicyclo[2.1.1]hexane-1-carboxylic acid as a white solid." ] }

CAS RN

2648965-85-7

Molecular Formula

C7H8O3

Molecular Weight

140.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.